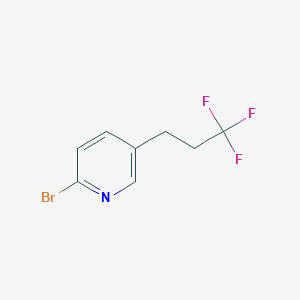
2-Bromo-5-(3,3,3-trifluoropropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(3,3,3-trifluoropropyl)pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom at the second position and a trifluoropropyl group at the fifth position on the pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3,3,3-trifluoropropyl)pyridine typically involves the bromination of 5-(3,3,3-trifluoropropyl)pyridine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the temperature, pressure, and concentration of reactants to achieve efficient bromination .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(3,3,3-trifluoropropyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products:
Substitution Products: Depending on the nucleophile, products like 2-azido-5-(3,3,3-trifluoropropyl)pyridine or 2-thio-5-(3,3,3-trifluoropropyl)pyridine.
Coupling Products: Various biaryl or styrene derivatives.
Scientific Research Applications
2-Bromo-5-(3,3,3-trifluoropropyl)pyridine is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds and potential pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Used in the production of agrochemicals, dyes, and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3,3,3-trifluoropropyl)pyridine is primarily related to its ability to undergo substitution and coupling reactions. The bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles or in cross-coupling reactions. The trifluoropropyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
Comparison:
- 2-Bromo-5-(3,3,3-trifluoropropyl)pyridine vs. 2-Bromo-5-(trifluoromethyl)pyridine : The former has a longer trifluoropropyl chain, which can affect its steric and electronic properties, making it more suitable for certain reactions.
- This compound vs2-Bromo-5-(trifluoromethoxy)pyridine : The presence of an ether group in the latter can influence its reactivity and solubility in different solvents .
Properties
Molecular Formula |
C8H7BrF3N |
|---|---|
Molecular Weight |
254.05 g/mol |
IUPAC Name |
2-bromo-5-(3,3,3-trifluoropropyl)pyridine |
InChI |
InChI=1S/C8H7BrF3N/c9-7-2-1-6(5-13-7)3-4-8(10,11)12/h1-2,5H,3-4H2 |
InChI Key |
RJDXSXKVBYZGED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



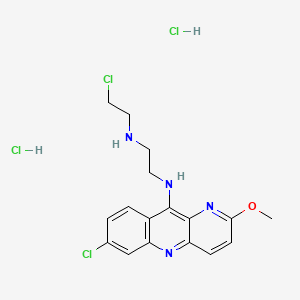
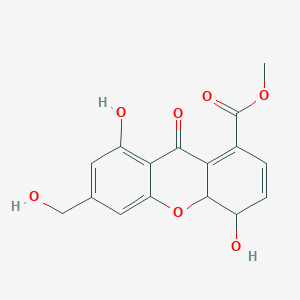

![3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine](/img/structure/B15125978.png)

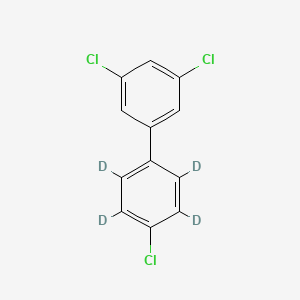
![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)
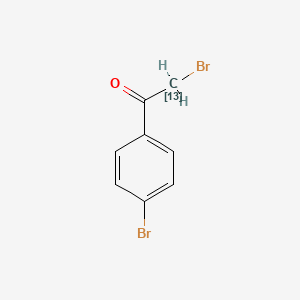
![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)
![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)
![2-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one](/img/structure/B15126051.png)

